molecular formula C23H25N5O2S B2652649 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216985-52-2

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2652649
CAS No.: 1216985-52-2
M. Wt: 435.55
InChI Key: DSIWUVYGDYNXKS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several distinct functional groups, including a dihydroisoquinoline, a triazolopyrimidine, and a thiophene ring. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .


Molecular Structure Analysis

The structure of this compound would likely be determined through a combination of spectroscopic techniques, such as FT-IR, ESI-MS, and NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific functional groups. For example, the dihydroisoquinoline could potentially undergo oxidation reactions, while the triazolopyrimidine might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would depend on the balance of hydrophobic and hydrophilic regions in its structure .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing and characterizing various derivatives of dihydroisoquinolines and triazolopyrimidines, which are structurally related to the compound . For example, the synthesis of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides aimed at subsequent microbiological investigation shows the interest in developing novel compounds for potential therapeutic applications (Ukrainets, 2009). These efforts highlight the broad interest in synthesizing and studying the properties of such complex molecules for scientific research, particularly in exploring their biological activities.

Pharmacological Evaluation

Another significant area of research involves evaluating the pharmacological properties of dihydroisoquinolin derivatives. Studies have been conducted to assess their anticonvulsant activities, indicating the potential therapeutic value of these compounds. For instance, novel series of 3,4-dihydroisoquinolin derivatives containing heterocycles were synthesized and evaluated for their anticonvulsant activity, demonstrating significant activity in models of seizures (Zhang, Shen, Jin, & Quan, 2016). Such research underscores the utility of these compounds in developing new treatments for neurological disorders.

Antibacterial and Antioxidant Activities

Compounds with triazolopyrimidine and dihydroisoquinolin structures have also been studied for their antibacterial and antioxidant activities. For example, 3-Acetyl[1,2,4]triazolo[3,4-a]isoquinolines synthesized using chitosan as a catalyst demonstrated significant antibacterial effects, highlighting their potential as antibacterial agents (Hassaneen, Hassaneen, Mohammed, & Pagni, 2011). Additionally, the antioxidant activity of novel 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinolines was evaluated, revealing potent antioxidant properties in some compounds (Narsimha, Battula, & Nagavelli, 2018). These findings suggest the versatility of these compounds in scientific research, with potential applications in developing novel therapeutic agents.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it were an inhibitor of a particular enzyme, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. For example, if it were a potent inhibitor of a critical enzyme, it could potentially have toxic effects .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activities, potential therapeutic applications, and methods for its synthesis .

Properties

IUPAC Name

12-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-15(2)13-27-22(30)21-18(10-12-31-21)28-19(24-25-23(27)28)7-8-20(29)26-11-9-16-5-3-4-6-17(16)14-26/h3-6,10,12,15H,7-9,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIWUVYGDYNXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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